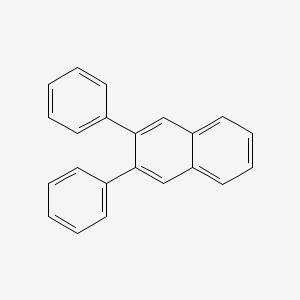

2,3-Diphenylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16/c1-3-9-17(10-4-1)21-15-19-13-7-8-14-20(19)16-22(21)18-11-5-2-6-12-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTXQRUJQLMWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403331 | |

| Record name | 2,3-diphenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70489-30-4 | |

| Record name | 2,3-diphenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70489-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diphenylnaphthalene and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, enabling the direct coupling of aryl groups to the naphthalene (B1677914) scaffold. Palladium and nickel complexes are at the forefront of these methodologies, offering reliable and versatile routes to 2,3-diphenylnaphthalene and its analogues.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis and has been effectively employed for the synthesis of biaryl compounds, including diphenylnaphthalene derivatives. This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. nih.govnih.govmdpi.com

For the synthesis of this compound derivatives, a common strategy involves the use of a di-substituted naphthalene precursor, such as 2,3-dibromonaphthalene, which can undergo a double Suzuki-Miyaura coupling with phenylboronic acid. The efficiency of the reaction is highly dependent on the choice of palladium catalyst, ligands, base, and solvent system. Phosphine ligands are commonly employed to stabilize the palladium center and facilitate the catalytic cycle.

A representative example is the synthesis of 2,6-dimethoxy-3,7-diphenylnaphthalene, a derivative of this compound. In this synthesis, 2,6-dibromo-3,7-dimethoxynaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst to yield the desired product. nih.gov The methoxy groups in this example serve to modify the electronic properties of the naphthalene core.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2,6-dibromo-3,7-dimethoxynaphthalene | Phenylboronic acid | Palladium catalyst | 2,6-dimethoxy-3,7-diphenylnaphthalene | nih.gov |

| Aryl Halide | Arylboronic Acid | Supported Pd Nanoparticles | Biphenyl Derivatives | mdpi.com |

The development of heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like graphene, offers advantages in terms of catalyst recovery and reuse, contributing to greener synthetic protocols. mdpi.com These catalysts have demonstrated high activity in Suzuki-Miyaura couplings for the formation of various biphenyl derivatives. mdpi.com

Nickel-Catalyzed Coupling Strategies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. Nickel catalysts can often mediate transformations that are challenging for palladium and can exhibit unique reactivity and selectivity. These reactions are particularly useful for the formation of C-C bonds in the synthesis of complex organic molecules. rsc.orgnih.gov

In the context of naphthalene synthesis, nickel catalysis can be applied to the regioselective functionalization of the naphthalene core. For instance, nickel-catalyzed reductive ring-opening reactions of 7-oxabenzonorbornadienes with acyl chlorides provide a method for the exclusive preparation of β-acyl naphthalenes. rsc.org While not a direct synthesis of this compound, this highlights the capability of nickel catalysis to achieve specific substitution patterns on the naphthalene ring.

Furthermore, nickel-catalyzed Suzuki-Miyaura cross-coupling has been successfully applied to the synthesis of 2,3-diarylbenzo[b]thiophenes, which are structurally related to diphenylnaphthalenes. researchgate.net This suggests the potential for applying similar nickel-based catalytic systems for the synthesis of this compound from appropriate precursors. The choice of nickel precursor, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govresearchgate.net

| Coupling Partners | Catalyst System | Product Type | Key Feature | Reference |

| 7-oxabenzonorbornadienes and Acyl Chlorides | Nickel Catalyst | β-acyl naphthalenes | High Regioselectivity | rsc.org |

| 1,3-enynes, Sulfonyl Chlorides, and Arylboronic Acids | Nickel Catalyst | Allenyl and Dienyl Sulfones | Regiodivergent Synthesis | nih.gov |

| 3-chloro-2-methoxycarbonylbenzo[b]thiophenes and Arylboronic Acids | Nickel Catalyst | 2,3-diarylbenzo[b]thiophenes | Application to Heterocyclic Analogues | researchgate.net |

Other Metal-Catalyzed Formations

While palladium and nickel dominate the field of cross-coupling for naphthalene synthesis, other transition metals have also been utilized. For example, rhodium-catalyzed silylative cyclization with dehydrogenation has been used to construct fused-ring systems containing a naphthalene core. nih.gov This demonstrates the broader utility of transition metal catalysis in accessing complex polycyclic aromatic structures.

Cycloaddition Reactions in the Synthesis of this compound Systems

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of cyclic and polycyclic compounds. The Diels-Alder reaction, in particular, is a classic and highly efficient method for the formation of six-membered rings and has been adapted for the synthesis of substituted naphthalenes.

Diels-Alder Cycloadditions (e.g., Benzyne (B1209423) Reactions with Cyclopentadienones)

A well-established route to highly substituted phenylnaphthalenes involves the Diels-Alder reaction between a substituted cyclopentadienone (the diene) and benzyne (the dienophile). tcichemicals.comscribd.comumkc.edu Benzyne is a highly reactive intermediate that readily undergoes [4+2] cycloaddition.

In a typical procedure for synthesizing a tetraphenylnaphthalene derivative, tetraphenylcyclopentadienone (B147504) acts as the diene. tcichemicals.comscribd.comumkc.edu Benzyne can be generated in situ from precursors such as anthranilic acid and isoamyl nitrite, or from phenyl[2-(trimethylsilyl)phenyl]iodonium triflate upon treatment with a fluoride source like tetrabutylammonium fluoride (TBAF). tcichemicals.comscribd.com

The initial Diels-Alder adduct rapidly undergoes a cheletropic extrusion of carbon monoxide to form the aromatic naphthalene ring. This reaction sequence is a powerful tool for accessing sterically hindered and highly substituted aromatic systems. mdpi.com

| Diene | Dienophile Precursor | Product | Key Feature | Reference |

| Tetraphenylcyclopentadienone | Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate | 1,2,3,4-Tetraphenylnaphthalene (B1582023) derivative | In situ benzyne generation | tcichemicals.com |

| Tetraphenylcyclopentadienone | Anthranilic acid and isoamyl nitrite | 1,2,3,4-Tetraphenylnaphthalene | Classic benzyne formation | scribd.comumkc.edu |

Bergman Cyclization Pathways

The Bergman cyclization is a rearrangement reaction of an enediyne that proceeds through a 1,4-diradical intermediate, which can then aromatize to form a benzene (B151609) or naphthalene ring. comporgchem.comdtic.mil This reaction has been explored for the synthesis of polycyclic aromatic hydrocarbons and polymers. dtic.milresearchgate.net

The application of Bergman cyclization to the synthesis of naphthalene derivatives involves the thermal cycloaromatization of appropriately designed enediyne precursors. dtic.mil For instance, benzene analogs of enediynes can form 1,4-naphthalene diradical intermediates, which can then lead to the formation of naphthalene-based structures. dtic.mil The reaction is typically carried out at elevated temperatures, and the diradical intermediate can be trapped by a hydrogen atom source or undergo further reactions to form polymeric materials. comporgchem.comdtic.mil While this method is powerful for creating the naphthalene core, precise substitution control to yield this compound would require a specifically designed enediyne precursor.

| Enediyne Precursor | Reaction Condition | Intermediate | Product Type | Reference |

| General Enediyne | Heating | 1,4-Benzene Diradical | Substituted Benzenes/Polymers | dtic.mil |

| Fluorinated Benzoenediynes | Thermal Cyclization | - | Naphthalene Derivatives | ulethbridge.ca |

Oxidative Cyclization Reactions for Extended Aromatic Systems

Oxidative cyclization, particularly the Scholl reaction, stands as a powerful tool for the synthesis of extended aromatic systems through the formation of new aryl-aryl bonds via intramolecular oxidative cyclodehydrogenation. nih.gov This reaction typically involves the treatment of polybenzenoid hydrocarbons with a strong acid and an oxidizing agent.

The mechanism of the Scholl reaction is generally understood to proceed through either an arenium cation intermediate or a radical cation pathway. nih.gov The choice of oxidant and acid can significantly influence the reaction's outcome. Common reagents include iron(III) chloride (FeCl₃), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in combination with acids like trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid (MeSOH). researchgate.net

While the direct synthesis of the parent this compound via a Scholl reaction is not prominently documented, the methodology is extensively applied to precursors that are more complex and sterically hindered. For instance, researchers have successfully employed the Scholl reaction on precursors like 1,2,4,5-tetra(naphth-2-yl)-3,6-diphenylbenzene to construct intricate, twisted polycyclic arenes. nih.gov In such reactions, the positioning of electron-donating substituents can be used to control the regioselectivity of the cyclization. nih.gov

The conditions for Scholl reactions can be tailored to favor specific cyclization pathways, as illustrated in the table below, which summarizes conditions used for various polycyclic aromatic hydrocarbon syntheses.

| Precursor Type | Oxidant/Acid System | Conditions | Outcome |

| Hexaarylbenzene | DDQ / CH₃SO₃H | 0 °C | Regioselective C-C bond formation chemrxiv.org |

| Oligophenylphenyl derivatives | AlCl₃ / Cu(OTf)₂ / CS₂ | Not specified | Contorted tetrabenzocoronene nih.gov |

| 1,2-Terphenyls | DDQ / MeSOH | 0 °C | Substituted triphenylenes researchgate.net |

These examples highlight the utility of oxidative cyclization in creating specific C-C bonds within a pre-assembled framework of aryl groups, a strategy applicable to the synthesis of complex naphthalene-based systems.

Rearrangement Reactions in the Context of this compound Formation

The synthesis of specific isomers of substituted PAHs can be complicated by unexpected molecular rearrangements that occur during the reaction. Such rearrangements are particularly noted in acid-catalyzed reactions like the Scholl reaction, where aryl groups can migrate.

Research has shown that in the Scholl cyclization of certain aryl naphthalenes, a 1,2-aryl shift or rearrangement can precede the final cyclization step. semanticscholar.org This phenomenon can lead to products that are constitutional isomers of the expected compound. For example, a unique Scholl reaction of 6,7,13,14-tetraarylbenzo[k]tetraphene was found to yield a product containing five-membered rings, a result of a highly selective 1,2-shift of aryl groups. semanticscholar.org Density Functional Theory (DFT) calculations have suggested that such pathways can be kinetically controlled, where the rearranged product forms faster than the thermodynamically more stable, expected product. semanticscholar.org

This propensity for rearrangement offers both a challenge and an opportunity in synthetic design. While it can lead to a mixture of undesired products, a thorough understanding of the reaction mechanism could potentially be exploited to synthesize specific isomers that are otherwise difficult to access. The formation of a this compound system could, in principle, be the result of a planned or an unavoidable rearrangement from a different, strategically chosen precursor under specific acid-catalyzed conditions. These reactions underscore the complexity of PAH synthesis, where subtle changes in substrate or conditions can divert the reaction down different mechanistic pathways.

Direct Arylation Approaches for Naphthalene-Based Conjugated Systems

Direct arylation methods provide a powerful and atom-economical route to C-C bond formation, avoiding the need for pre-functionalized organometallic reagents. However, the direct C-H arylation of the unsubstituted naphthalene core typically shows a strong preference for substitution at the α-position (positions 1, 4, 5, and 8) over the β-position (positions 2, 3, 6, and 7).

A more versatile and widely used strategy for the specific synthesis of this compound involves transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a preeminent method for this purpose, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. mdpi.comnih.gov

To synthesize this compound, a common approach is the double Suzuki-Miyaura coupling of a 2,3-dihalogenonaphthalene (e.g., 2,3-dibromonaphthalene) with two equivalents of phenylboronic acid. This method allows for the precise and high-yield installation of phenyl groups at the desired positions.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

This methodology has been successfully applied to the synthesis of complex, naphthalene-containing molecular architectures, such as phenylene-bridged naphthalene wheels, from dibromonaphthalene monomers. nih.gov

The following table provides representative data on the Suzuki-Miyaura reaction for the synthesis of arylnaphthalenes.

| Aryl Halide | Boronic Acid | Catalyst System | Solvent / Base | Yield |

| 4-Bromoanisole | Phenylboronic acid | Pd supported on Naphthalene-based polymer | EtOH-H₂O / NaOH | >95% Conversion mdpi.com |

| Aryl Halide | Aryltriolborates | Pd-NHC complex | Not specified | Up to 97% researchgate.net |

| 1,4-Dibromonaphthalene | 1,3-Diborylbenzene | Pd(PPh₃)₄ | DMF/Toluene / K₂CO₃ | 6% (Cyclic Hexamer) nih.gov |

These findings demonstrate that while direct C-H arylation of naphthalene is challenging for achieving 2,3-disubstitution, cross-coupling strategies like the Suzuki-Miyaura reaction offer a reliable and highly selective route to this compound and its derivatives.

Reactivity and Chemical Transformations of 2,3 Diphenylnaphthalene

Pathways to Expanded Polycyclic Aromatic Hydrocarbons

The structure of 2,3-diphenylnaphthalene serves as a precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions.

A key transformation of this compound is its conversion into dibenzo[a,c]anthracene through an intramolecular oxidative cyclization. This type of reaction, known as the Scholl reaction, involves the formation of a new carbon-carbon bond between the two phenyl substituents, driven by an oxidizing agent in the presence of a Lewis acid. wikipedia.org

This reaction is typically carried out using iron(III) chloride (FeCl₃) as the oxidant. The process involves the intramolecular coupling of the two phenyl rings, leading to a planar, extended aromatic system. Alternative reagent systems, such as a combination of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and methanesulfonic acid (MeSO₃H), can also effect this transformation. The yields of these reactions can vary, with moderate yields being reported for the FeCl₃-mediated cyclization.

Table 1: Reagents for Oxidative Cyclization of this compound

| Reagent System | Product | Yield |

| Iron(III) Chloride (FeCl₃) | Dibenzo[a,c]anthracene | Moderate |

| DDQ / MeSO₃H | Dibenzo[a,c]anthracene | Low to Moderate |

Derivatization at the Naphthalene (B1677914) Core

The naphthalene core of this compound can be functionalized to introduce various substituents, which enhances its synthetic utility for building more complex molecules.

While specific methods for the direct carboxymethylation of this compound are not extensively detailed, general methods for the carboxylation of naphthalene derivatives are well-established and applicable. For instance, the thermal disproportionation of potassium naphthoates in the presence of a catalyst like cadmium chloride can yield naphthalenedicarboxylic acids. orgsyn.org Such approaches could potentially be adapted to introduce carboxyl groups onto the this compound scaffold. The synthesis of dicarboxylic acid derivatives of closely related phenylnaphthalenes has been reported, suggesting the feasibility of such transformations. rsc.org

The introduction of cyano groups onto aromatic rings is a common strategy to create versatile synthetic intermediates. Aryl nitriles can be synthesized from aryl halides via transition-metal-catalyzed cross-coupling reactions using cyanide sources like zinc cyanide (Zn(CN)₂) with a palladium or nickel catalyst. organic-chemistry.org Direct C-H cyanation methods using photoredox catalysis have also emerged as a powerful tool for functionalizing arenes without pre-existing functional groups. nih.gov These modern synthetic methods provide potential routes for the preparation of dicyano-2,3-diphenylnaphthalene derivatives.

Reactivity with Reactive Oxygen Species (ROS)

The electron-rich naphthalene core of this compound is susceptible to attack by reactive oxygen species, particularly singlet oxygen.

Naphthalene and its derivatives are known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction. nih.govnih.govresearchgate.net In this process, the naphthalene system acts as a diene, and singlet oxygen acts as a dienophile. The reaction results in the formation of a transient endoperoxide adduct. nih.govnih.gov

These naphthalene endoperoxides are often thermally labile and can revert to the parent naphthalene and singlet oxygen upon heating. nih.govnih.govresearchgate.net This reversible nature makes them potential carriers and sources of singlet oxygen. nih.govresearchgate.net The stability and reactivity of the endoperoxide are influenced by the substituents on the naphthalene ring. For this compound, the reaction would involve the addition of singlet oxygen across the 1 and 4 positions of the naphthalene core, forming the corresponding endoperoxide.

Table 2: Reaction of Naphthalene Core with Singlet Oxygen

| Reactant | Type of Reaction | Product | Key Feature |

| Naphthalene Core | [4+2] Cycloaddition | Endoperoxide | Thermally Labile |

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions that this compound undergoes is essential for optimizing reaction conditions and predicting outcomes.

The oxidative cyclization to form dibenzo[a,c]anthracene via the Scholl reaction is believed to proceed through one of two primary mechanisms: a radical cation pathway or an arenium ion pathway. wikipedia.orgresearchgate.net

Radical Cation Mechanism: In this pathway, the oxidizing agent (e.g., FeCl₃) removes an electron from one of the arene rings to form a radical cation. This radical cation then attacks the adjacent phenyl ring, leading to C-C bond formation. Subsequent loss of two protons re-aromatizes the system to yield the final product. wikipedia.orgnih.gov

Arenium Ion Mechanism: This mechanism involves the protonation of one of the aromatic rings by a protic acid (often present as an impurity or generated in situ) to form an arenium ion (a sigma complex). This electrophilic intermediate then attacks the second phenyl ring in an electrophilic aromatic substitution-type reaction, followed by deprotonation to give the cyclized product. wikipedia.orgnih.gov

The reaction between the naphthalene core and singlet oxygen is generally accepted to proceed via a concerted [4+2] cycloaddition mechanism, analogous to a Diels-Alder reaction. nih.govnih.govillinois.edu However, stepwise mechanisms involving the formation of a perepoxide or a diradical intermediate have also been considered. illinois.eduresearchgate.net The concerted pathway is typically favored for many dienes, leading to a stereospecific addition of the singlet oxygen to one face of the naphthalene ring system. nih.govnih.gov

Radical Intermediates and Rearrangement Pathways

The reactivity of this compound, particularly under photochemical conditions, involves the formation of radical intermediates that can lead to significant molecular rearrangements. Research into analogous molecular structures suggests that the presence of the vicinal phenyl substituents on the naphthalene core provides a pathway for intramolecular cyclization reactions, proceeding through a diradical mechanism.

Under ultraviolet (UV) irradiation, this compound can absorb energy to reach an excited triplet state. In this excited state, the molecule possesses the characteristics of a diradical, enabling bond formation between the two phenyl groups. This process is a key example of a photocyclization reaction, a powerful method for constructing complex polycyclic aromatic systems.

The generally accepted mechanism for this type of transformation involves several key steps:

Photoexcitation: Initially, the this compound molecule absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state. This triplet state has significant diradical character.

Intramolecular Cyclization: The diradical intermediate then facilitates an intramolecular cyclization between the ortho-positions of the two phenyl rings. This step results in the formation of a new six-membered ring and a highly strained intermediate.

Dehydrogenation: The cyclized intermediate is typically unstable and rearomatizes by losing two hydrogen atoms, a process often facilitated by an oxidizing agent or through disproportionation, to yield a stable polycyclic aromatic hydrocarbon.

In the case of this compound, this photocyclization pathway is expected to produce benzo[ghi]fluoranthene. The formation of this product is a direct consequence of the specific arrangement of the phenyl groups on the naphthalene backbone.

Detailed research on closely related compounds, such as 2,3-diphenylbenzo[b]thiophene S,S-dioxide, has provided strong evidence for this triplet diradical-mediated intramolecular photocyclization mechanism. Experimental and computational studies on these analogs have shown that the photoresponsive activity is a result of this pathway, leading to stable polycyclic products. This process is found to be more efficient in solution, where the molecule has greater conformational freedom, and is suppressed in the solid state.

The following table outlines the proposed intermediates and the final product in the photochemical rearrangement of this compound:

| Step | Intermediate/Product | Description |

| 1 | This compound (Triplet State) | The molecule is in an excited diradical state after photoexcitation and intersystem crossing. |

| 2 | Cyclized Diradical Intermediate | A new C-C bond is formed between the ortho-positions of the two phenyl rings, creating a non-aromatic, strained intermediate. |

| 3 | Dihydrobenzo[ghi]fluoranthene | A transient, partially aromatized intermediate formed after the initial cyclization. |

| 4 | Benzo[ghi]fluoranthene | The final, stable polycyclic aromatic hydrocarbon product formed after the loss of two hydrogen atoms. |

This reactivity highlights the importance of radical intermediates in the chemical transformations of this compound, providing a synthetic route to more complex and larger polycyclic aromatic systems.

Spectroscopic Characterization and Photophysical Properties of 2,3 Diphenylnaphthalene

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of 2,3-diphenylnaphthalene are characterized by transitions within its aromatic system. These properties are sensitive to the surrounding environment, such as the polarity of the solvent or the physical state of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound arises from the excitation of π-electrons from the ground state to higher energy singlet states. In solution, such as cyclohexane (B81311) and acetonitrile (B52724), the compound exhibits distinct absorption bands in the ultraviolet region. The absorption profile is typical for a naphthalene (B1677914) derivative, showing fine vibrational structures. In cyclohexane, the primary absorption maxima are observed at 254 nm and 300 nm. nih.gov

Fluorescence and Photoluminescence Studies (Solution and Solid-State)

Following absorption of UV radiation, this compound relaxes to the ground state, in part by emitting light in a process known as fluorescence. This emission originates from the lowest excited singlet state (S₁) to the ground state (S₀).

In solution, this compound emits in the deep-blue region of the spectrum. nih.gov The fluorescence spectrum in cyclohexane shows emission maxima at 345 nm and 360 nm. nih.gov In the more polar solvent acetonitrile, a slight shift in the emission is observed, with a maximum at 363 nm, indicating a moderate sensitivity to solvent polarity. nih.gov

Notably, this compound also exhibits fluorescence in the solid state. The solid-state emission spectrum is similar to that observed in solution, with a primary emission peak recorded at 364 nm. nih.gov This retention of luminescence in the solid phase is a significant property for potential applications in materials science.

Phosphorescence, which is emission from the triplet excited state (T₁), has also been observed for this compound. In an ethanol (B145695) matrix at 77 K, the compound displays a phosphorescence spectrum with a maximum at 491 nm. nih.gov

| Medium | Measurement Type | Wavelength (λmax) [nm] |

|---|---|---|

| Cyclohexane | Absorption | 254, 300 |

| Cyclohexane | Fluorescence | 345, 360 |

| Acetonitrile | Fluorescence | 363 |

| Solid State | Fluorescence | 364 |

| Ethanol (77 K) | Phosphorescence | 491 |

Luminescence Quantum Yields and Excited State Lifetimes

To quantitatively characterize the emission process, the fluorescence quantum yield (Φf) and the excited state lifetime (τf) are crucial parameters. They provide insight into the efficiency of the radiative decay pathway relative to non-radiative processes.

Fluorescence Quantum Yield (Φf) Measurements

The fluorescence quantum yield represents the ratio of photons emitted to the photons absorbed. For this compound, this value is highly dependent on the medium. In cyclohexane, the compound is a moderately efficient emitter with a quantum yield of 0.39. nih.gov The quantum yield decreases significantly in the more polar solvent acetonitrile, dropping to 0.17. nih.gov In the solid state, this compound maintains a notable emission efficiency, with a measured quantum yield of 0.28. nih.gov

Fluorescence Lifetime (τf) Determinations

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the molecular environment. In cyclohexane, this compound has a fluorescence lifetime of 1.3 nanoseconds (ns). nih.gov In acetonitrile, the lifetime is slightly longer at 1.8 ns. nih.gov The solid-state sample exhibits a lifetime of 1.5 ns. nih.gov

| Medium | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] |

|---|---|---|

| Cyclohexane | 0.39 | 1.3 |

| Acetonitrile | 0.17 | 1.8 |

| Solid State | 0.28 | 1.5 |

Triplet State Characterization

The triplet state of naphthalene derivatives is important in various photophysical processes, including phosphorescence and triplet-triplet annihilation. nih.govnih.gov For this compound, the triplet state has been characterized by its phosphorescence emission at 491 nm in ethanol at low temperatures (77 K). nih.gov This long-lived excited state is populated through intersystem crossing (ISC) from the excited singlet state. rsc.org In aggregated systems like dimers, the interplay between localized and delocalized triplet states can significantly influence the observed optical properties. rsc.orgmdpi.com However, for the isolated this compound molecule, the primary characteristic of the triplet state is its distinct phosphorescence, indicating a significant energy gap between the lowest singlet and triplet excited states. nih.gov

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by probing its vibrational modes and the chemical environments of its constituent atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by vibrational modes typical of polycyclic aromatic hydrocarbons (PAHs) and substituted benzene (B151609) rings. While a specific experimental spectrum for this compound is not detailed in the available literature, its key features can be predicted based on the analysis of naphthalene and its derivatives. nasa.govastrochem.org

The high-frequency region of the spectrum, from 3100 to 3000 cm⁻¹, is expected to show multiple weak to medium bands corresponding to the aromatic C-H stretching vibrations of both the naphthalene core and the two phenyl substituents. nasa.govchemrxiv.org The region between 1620 and 1450 cm⁻¹ will contain several sharp absorption bands of variable intensity, which are characteristic of the C=C aromatic ring stretching vibrations. researchgate.net

Additionally, the fingerprint region below 1000 cm⁻¹ is expected to display strong bands associated with C-H out-of-plane bending. The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. For the 2,3-disubstituted naphthalene core and the monosubstituted phenyl rings, a complex pattern of absorptions is anticipated in this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy provides detailed information about the electronic structure and connectivity of atoms within the this compound molecule. Although specific, fully assigned experimental data were not found in the searched literature, the expected chemical shifts can be described based on the known effects of aromatic systems. msu.edu

¹H-NMR Spectroscopy

The ¹H-NMR spectrum is expected to show complex signals exclusively in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the naphthalene core and the phenyl rings will exhibit distinct chemical shifts and coupling patterns. The protons on the phenyl rings will likely appear as multiplets, while the six protons on the naphthalene core will have unique shifts influenced by the anisotropic effects of the adjacent rings. Protons H-1 and H-4 would be the most deshielded on the naphthalene core due to their proximity to the phenyl groups and the adjacent fused ring.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Phenyl Protons (ortho, meta, para) | 7.2 - 7.6 | Multiplet (m) | 10H |

| Naphthalene Protons (H-1, H-4, H-5, H-8) | 7.8 - 8.2 | Multiplet (m) | 4H |

| Naphthalene Protons (H-6, H-7) | 7.4 - 7.7 | Multiplet (m) | 2H |

Note: This table represents expected values based on general principles of NMR spectroscopy for aromatic compounds. Specific experimental values may vary.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound will display multiple signals in the aromatic region (approximately 120-145 ppm). Due to the molecule's symmetry, there will be fewer signals than the total number of carbon atoms. The spectrum will feature signals for the quaternary carbons (including the ipso-carbons of the phenyl groups and the substituted and bridgehead carbons of the naphthalene core) and the protonated aromatic carbons. The quaternary carbons are expected to have lower intensities and appear further downfield.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Phenyl Quaternary (ipso) Carbons | 138 - 142 |

| Naphthalene Quaternary Carbons (C-2, C-3, bridgehead) | 130 - 140 |

| Phenyl CH Carbons | 127 - 130 |

| Naphthalene CH Carbons | 125 - 129 |

Note: This table represents expected values based on general principles of NMR spectroscopy for aromatic compounds. Specific experimental values may vary.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique suitable for analyzing organic molecules like this compound. The analysis would primarily show the molecular ion peak, confirming the compound's molecular mass. Given the molecular formula C₂₂H₁₆, the monoisotopic mass is 280.1252 Da. uni.luchemspider.com In a typical MALDI-TOF spectrum, prominent peaks corresponding to various adducts of the molecule are expected.

| Adduct Ion | Predicted m/z (mass-to-charge ratio) |

| [M]⁺ | 280.125 |

| [M+H]⁺ | 281.132 |

| [M+Na]⁺ | 303.114 |

| [M+K]⁺ | 319.088 |

Data sourced from predicted values. uni.lu

Crystallographic Studies and Structure-Property Relationships

Crystallographic studies provide definitive information on the three-dimensional arrangement of molecules in the solid state.

X-ray Diffraction Analysis of Solid-State Structures

A search of the available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction structure for this compound. Therefore, precise data on its crystal system, space group, unit cell dimensions, and bond angles are not available.

However, based on the structures of similarly substituted polycyclic aromatic hydrocarbons, it can be inferred that the molecule is likely non-planar. mdpi.com Steric hindrance between the hydrogen atoms on the phenyl rings and the naphthalene core would force the phenyl groups to twist out of the plane of the naphthalene ring system. The resulting dihedral angles would be a key feature of its molecular conformation, influencing crystal packing and intermolecular interactions such as π–π stacking. researchgate.net

Correlation between Crystal Packing and Photoluminescence of this compound

The arrangement of molecules in the solid state significantly influences the photoluminescent properties of organic compounds. For this compound, the correlation between its crystal packing and photoluminescence is a key area of study, drawing comparisons with other diphenylnaphthalene (DPN) isomers to understand structure-property relationships.

In the solid state, this compound adopts a column-stacked packing motif. This arrangement is common among several DPN isomers and is contrasted with the herringbone packing observed in compounds like 2,6-diphenylnaphthalene. mdpi.comdntb.gov.uanih.gov The type of crystal packing directly affects the intermolecular interactions, which in turn governs the photophysical behavior of the material in the solid state.

Research into a series of diphenylnaphthalenes has revealed a distinct connection between their crystal structures and their solid-state emission characteristics. mdpi.comdntb.gov.uanih.gov Compounds that crystallize in a herringbone pattern, such as 2,6-diphenylnaphthalene, tend to exhibit a red-shift in their solid-state fluorescence spectra when compared to their emission in solution. mdpi.comdntb.gov.uanih.gov This phenomenon is often attributed to stronger intermolecular electronic coupling in the herringbone arrangement.

Conversely, for this compound and other isomers that form column-stacked structures, the solid-state emission spectra are observed to be similar to their fluorescence spectra in solution. mdpi.comdntb.gov.uanih.gov This suggests that the intermolecular interactions in the stacked-column formation are less influential on the emissive states compared to the herringbone arrangement. The fluorescence quantum yields (Φf) and lifetimes (τf) in the solid state are key parameters used to quantify these photophysical properties.

The following table summarizes the photophysical data for this compound in both solution and the solid state, providing a basis for comparison.

Table 1: Photophysical Properties of this compound

| Medium | λem (nm) | Φf | τf (ns) |

|---|---|---|---|

| Solution (Cyclohexane) | 360 | 0.15 | 1.8 |

| Solid State | 360 | 0.25 | 2.5 |

Data sourced from scholarly research on diphenylnaphthalenes.

Detailed research findings indicate that the substituent positions on the naphthalene core play a crucial role in determining the crystal packing motif and, consequently, the solid-state photoluminescence. mdpi.com The analysis of various DPN isomers has shown that those with phenyl groups at the 2 and 6 positions are predisposed to herringbone packing, while other substitution patterns, including the 2,3-disubstitution, favor the stacked column structure. mdpi.comdntb.gov.uanih.gov

The investigation into the photophysical behaviors of these compounds relies on both experimental measurements and crystallographic analysis to establish a comprehensive understanding of how molecular structure dictates solid-state properties. mdpi.comdntb.gov.uanih.gov

Computational and Theoretical Investigations of 2,3 Diphenylnaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have become an indispensable tool for understanding the electronic properties of complex organic molecules like 2,3-diphenylnaphthalene. These computational methods allow for a detailed exploration of molecular structure, orbital energies, and excited-state behavior, providing insights that complement experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. It is particularly effective for calculating the molecular geometries and electronic properties of polycyclic aromatic hydrocarbons and their derivatives. In DFT, the ground-state electronic energy of a molecule is determined as a functional of the electron density. This approach is computationally more tractable than traditional wave function-based methods, allowing for the study of larger and more complex molecules.

For aromatic systems like naphthalene (B1677914) and its derivatives, DFT calculations, often using hybrid functionals such as B3LYP, are employed to determine optimized geometries, total energies, and the distribution of electron density. Theoretical studies on related molecules, such as diaminonaphthalene, have utilized the B3LYP functional with a 6-31(d,p) basis set to investigate how the position of substituents affects electronic and structural properties. These studies calculate key parameters like ionization potentials, electron affinities, and energy gaps, which are crucial for understanding the molecule's reactivity and potential applications in materials science.

While specific DFT studies focusing solely on this compound are not extensively documented in the provided literature, the methodologies applied to structurally similar compounds, such as 2,3-diphenylquinoxaline (B159395), provide a strong precedent. For these systems, DFT is used to optimize the ground-state geometry and to calculate the energies of the frontier molecular orbitals, which are fundamental to understanding their electronic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. rsc.org TD-DFT provides a framework for calculating excitation energies, which correspond to the absorption wavelengths observed in UV-visible spectroscopy, as well as other properties of excited states like oscillator strengths and transition dipole moments. rsc.orgru.nl

The accuracy of TD-DFT calculations can be sensitive to the choice of the exchange-correlation functional. nih.govnih.gov For molecules that may exhibit charge-transfer characteristics, range-separated hybrid functionals like CAM-B3LYP and ωB97X-D are often employed to provide more accurate predictions of excitation energies compared to standard hybrid functionals. nih.govnih.gov Benchmarking studies on various classes of organic dyes and aromatic compounds have been performed to identify the most suitable functionals for predicting their photophysical properties. nih.govresearchgate.net

In the context of naphthalene derivatives, TD-DFT has been used to simulate UV-vis spectra and to understand the nature of electronic transitions. nih.gov For example, in a study on 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone, TD-DFT calculations with the CAM-B3LYP functional showed good correlation with experimental absorption peaks. nih.gov These calculations can elucidate the contributions of different molecular orbitals to specific electronic transitions, such as π → π* transitions, which are characteristic of aromatic systems. nih.gov This approach allows for a detailed assignment of the observed spectral features and provides insight into how structural modifications influence the optical properties of the molecule.

Molecular Orbital Analysis

The electronic and optical properties of this compound are fundamentally governed by the arrangement and energies of its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides critical insights into the molecule's reactivity, stability, and potential for use in electronic devices.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy corresponds to its ability to accept electrons (its electron affinity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the kinetic stability of the molecule and is related to its electronic absorption properties. nih.gov A smaller gap generally implies that the molecule is more polarizable and can be more easily excited. nih.gov

In aromatic systems like naphthalene, the HOMO and LUMO are typically π-type orbitals delocalized over the conjugated framework. The addition of phenyl substituents at the 2 and 3 positions is expected to influence the energies and distribution of these orbitals. Computational studies on related 2,3-diphenylquinoxaline derivatives using DFT have shown that the HOMO is distributed over the entire molecule, including the phenyl rings, while the LUMO is primarily located on the central quinoxaline (B1680401) core.

A similar distribution can be anticipated for this compound, where both the HOMO and LUMO would be delocalized π-orbitals. The phenyl groups would participate in the conjugated system, affecting the orbital energies. The precise energy values determine the molecule's potential for applications such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Below is a table of calculated HOMO and LUMO energies for 2,3-diphenylquinoxaline derivatives, which serve as a close analogue to this compound. These values illustrate the typical energy levels and gaps for such structures.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative 6 | -5.60 | -3.04 | 2.56 |

| Derivative 7 | -5.83 | -3.16 | 2.67 |

Data derived from computational studies on 2,3-diphenylquinoxaline derivatives, which are structurally analogous to this compound. researchgate.net

Transition Moment Calculations

The transition dipole moment (TDM) is a vector quantity that describes the electric dipole moment associated with an electronic transition between two states, typically the ground state and an excited state. The magnitude of the TDM is directly related to the intensity of the corresponding spectral absorption band; a larger TDM results in a stronger absorption. The orientation of the TDM within the molecular frame is also a critical factor, especially for applications in devices like OLEDs, where the orientation of emitting molecules affects light out-coupling efficiency. rsc.org

TD-DFT is the standard method for calculating transition dipole moments for electronic excitations. rsc.org These calculations provide not only the energy of the transition (absorption wavelength) but also the oscillator strength, a dimensionless quantity that is proportional to the square of the TDM magnitude.

For a molecule like this compound, the primary electronic transitions in the UV-visible region would be π → π* transitions. The TDM for these transitions would lie within the plane of the aromatic system. Computational studies on similar aromatic systems can predict the oscillator strengths for the lowest energy transitions, identifying which are "bright" (high oscillator strength, observable in spectra) and which are "dark" (low oscillator strength, forbidden or weak transitions). For instance, in the analogous 2,3-diphenylquinoxaline system, TD-DFT calculations identified the main absorption bands as corresponding to HOMO → LUMO transitions with significant oscillator strengths. researchgate.net

Energetic and Mechanistic Studies

Computational chemistry provides powerful tools to investigate the reaction pathways, transition states, and energetics involved in the formation of complex molecules like this compound. Such studies are crucial for understanding synthesis mechanisms and predicting reaction outcomes under various conditions, from combustion environments to interstellar chemistry. uoa.gr

The formation of the core naphthalene structure has been the subject of detailed theoretical investigation. One of the key pathways studied is the reaction of a phenyl radical (C₆H₅) with vinylacetylene (CH₂=CH−C≡CH). uoa.gr Using DFT, researchers can map out the potential energy surface for the reaction, identifying intermediates and the transition states that connect them. These calculations reveal the energy barriers for different reaction steps, allowing for the determination of the most favorable pathway.

For example, the reaction of the phenyl radical with vinylacetylene can proceed through a series of addition and cyclization steps to form the naphthalene ring. uoa.gr The stability of various intermediates and the heights of the energy barriers are calculated to predict the product branching ratios. Rate constants for these elementary reaction steps can then be calculated using theories like Rice–Ramsperger–Kassel–Marcus (RRKM) theory, which incorporates the calculated energetic data to predict how reaction rates will vary with temperature and pressure. researchgate.net

While specific mechanistic studies for the formation of this compound are not detailed in the available literature, the established mechanisms for naphthalene formation provide a foundational model. The synthesis of this compound would likely involve a reaction that builds the naphthalene core in the presence of phenyl substituents or a post-synthesis functionalization of a pre-formed naphthalene ring. For instance, a plausible route could involve the reaction of a phenyl radical with a phenyl-substituted C4 species, analogous to the phenyl + vinylacetylene reaction. Computational studies could be employed to explore the potential energy surfaces of such reactions to elucidate the most viable synthetic pathways and to understand the regioselectivity that leads to the 2,3-substitution pattern.

Reaction Pathway Elucidation and Transition State Analysis

The formation and reaction of polycyclic aromatic hydrocarbons (PAHs) such as this compound involve complex reaction pathways with various intermediates and transition states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out these potential energy surfaces.

Theoretical studies on the formation of naphthalene and its derivatives often employ methods like the G4 theory and DFT functionals such as M06-2X to calculate the potential energy surfaces of reaction pathways. For instance, in the formation of naphthalene from the reaction of a phenyl radical with 1,3-butadiyne, computational analysis reveals the most kinetically favorable pathways and identifies the associated transition states. These calculations can determine the energy barriers for each step of the reaction, providing crucial information about the reaction kinetics. The temperature- and pressure-dependent reaction rate constants can then be calculated using theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory in conjunction with the master equation.

While specific studies elucidating the detailed reaction pathways for the synthesis of this compound are not extensively documented in the provided search results, the general methodologies are well-established. A typical computational investigation would involve:

Identification of Reactants and Products: Defining the starting materials and the final this compound molecule.

Mapping Potential Energy Surfaces: Calculating the energies of various possible intermediates and transition states connecting the reactants and products.

Transition State Search: Locating the saddle points on the potential energy surface, which correspond to the transition states of the reaction steps.

Frequency Analysis: Confirming the nature of the stationary points (reactants, products, intermediates as minima; transition states as first-order saddle points) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a located transition state connects the desired reactant and product.

These computational analyses provide a molecular-level understanding of the reaction mechanism, which is essential for optimizing synthetic routes and controlling product formation.

Stability and Isomerization Pathways

The stability of different isomers of a molecule is a key aspect that can be effectively studied using computational methods. For diphenylnaphthalenes, several positional isomers exist, and their relative stabilities can be determined by calculating their ground-state energies. DFT calculations have been successfully used to study the relative stabilities of diisopropylnaphthalene isomers, and a similar approach can be applied to diphenylnaphthalene isomers. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.

Isomerization pathways between different diphenylnaphthalene isomers can also be investigated computationally. This involves identifying the transition states that connect one isomer to another. The energy barrier for isomerization is the energy difference between the transition state and the initial isomer. A high energy barrier indicates that the isomerization is kinetically unfavorable.

For example, a computational study on the isomerization of diazenes explored two potential pathways: in-plane inversion and out-of-plane torsion. By calculating the activation energies for both pathways, researchers can determine the dominant mechanism. Similarly, for diphenylnaphthalenes, computational studies could explore isomerization mechanisms such as phenyl group migration.

A hypothetical computational study on the stability and isomerization of diphenylnaphthalene isomers might involve the following steps:

Geometry Optimization: The molecular structures of all possible diphenylnaphthalene isomers would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Energy Calculation: The electronic energies of the optimized structures would be calculated to determine their relative stabilities.

Transition State Search: For selected isomerization reactions, transition state structures would be located.

Activation Energy Calculation: The energy difference between the transition state and the reactant isomer would be calculated to determine the isomerization barrier.

The results of such a study would provide valuable insights into the thermodynamic and kinetic factors governing the distribution of diphenylnaphthalene isomers in a given system.

Prediction of Photophysical and Optoelectronic Parameters

Computational methods are particularly powerful for predicting the photophysical and optoelectronic properties of molecules. For this compound, these predictions can guide the design of new materials for applications in organic electronics.

Correlation of Theoretical Data with Experimental Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their absorption and emission spectra. These theoretical calculations can be correlated with experimental data from UV-Vis and fluorescence spectroscopy to gain a deeper understanding of the underlying electronic transitions.

In studies of related naphthalene derivatives, TD-DFT calculations have been shown to accurately predict experimental absorption and emission wavelengths. For example, in a study of dibenzo-fused naphtho[2,3-b:6,7-b′]diphosphole derivatives, TD-DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to understand the experimental photophysical properties. The calculated longest wavelength absorption was found to be comparable to the experimental value.

A typical computational workflow for correlating theoretical and experimental photophysical data for this compound would involve:

Ground-State Geometry Optimization: Optimizing the molecular structure in its electronic ground state using DFT.

Excited-State Calculations: Using the optimized ground-state geometry to perform TD-DFT calculations to determine the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

Excited-State Geometry Optimization: Optimizing the geometry of the first excited state (S1) to calculate the emission energy, which corresponds to the fluorescence spectrum.

By comparing the calculated absorption and emission wavelengths with experimental data, the accuracy of the computational method can be validated, and the nature of the electronic transitions (e.g., π-π* transitions) can be identified.

Band Gap and Charge Transfer Characteristics

The electronic band gap, often approximated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial parameter for optoelectronic applications. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths and can indicate higher chemical reactivity and lower kinetic stability.

DFT calculations are routinely used to determine the HOMO and LUMO energy levels and thus the HOMO-LUMO gap. The spatial distribution of the HOMO and LUMO can also provide insights into the charge transfer characteristics of the molecule. For instance, if the HOMO is localized on one part of the molecule and the LUMO on another, an electronic excitation can lead to intramolecular charge transfer (ICT).

In the context of donor-acceptor systems, DFT can be used to quantify the degree of charge transfer between the donor and acceptor moieties. While this compound itself is not a classic donor-acceptor molecule, understanding its frontier molecular orbitals is essential for predicting its behavior when incorporated into more complex systems.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT and TD-DFT calculations on this compound, based on typical values for similar aromatic hydrocarbons.

| Parameter | Calculated Value | Method/Basis Set |

| Ground State Energy | -X.XXXX Hartrees | B3LYP/6-31G(d) |

| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.9 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.9 eV | B3LYP/6-31G(d) |

| First Absorption Wavelength (λmax) | 340 nm | TD-B3LYP/6-31G(d) |

| Oscillator Strength (f) | 0.25 | TD-B3LYP/6-31G(d) |

| First Emission Wavelength (λem) | 380 nm | TD-B3LYP/6-31G(d) |

These computational predictions of the band gap and charge transfer characteristics are vital for screening potential candidates for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Applications and Advanced Research Directions Involving 2,3 Diphenylnaphthalene

Role as a Chromophore and Fluorophore in Advanced Materials

A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths, while a fluorophore is a molecule that can re-emit light upon light excitation. Naphthalene (B1677914) derivatives are well-known for these properties due to their large π-electron conjugation, rigid planar structure, and high quantum yields. nih.gov The 2,3-diphenylnaphthalene scaffold serves as an excellent example of a versatile chromophore and fluorophore, with applications stemming from its distinct light-absorbing and emitting characteristics.

Tunable Emission Properties

The fluorescence properties of diphenylnaphthalene compounds are highly sensitive to their environment, allowing for their emission to be tuned. Research on various diphenylnaphthalene (DPN) isomers demonstrates that their fluorescence can be modulated by solvent polarity and physical state (solution vs. solid). nih.goviaea.org

In solution, DPNs typically exhibit fluorescence in the deep-blue region of the electromagnetic spectrum. nih.gov The emission wavelength can shift based on the polarity of the solvent. For instance, studies on DPNs in cyclohexane (B81311) (a nonpolar solvent) versus acetonitrile (B52724) (a polar solvent) show noticeable differences in their emission spectra. nih.gov This solvatochromic shift suggests that the electronic distribution in the excited state is influenced by the surrounding medium, a property that can be exploited in the design of chemical sensors. nih.goviaea.org

Furthermore, the emission properties in the solid state can differ significantly from those in solution. This is largely dependent on the crystalline packing of the molecules. The fluorescence of this compound in the solid state occurs in the same wavelength region as in solution, which is a characteristic of compounds that form stacked column structures. This contrasts with other isomers that may form herringbone structures, leading to a red-shift in solid-state emission compared to the solution phase. nih.gov This ability to control emission through both solvent choice and solid-state morphology highlights the tunable nature of this fluorophore.

| Compound | Phase | Solvent | Fluorescence Maxima (λem) |

|---|---|---|---|

| Diphenylnaphthalenes (General) | Solution | Cyclohexane | 340–440 nm |

| Acetonitrile | 340–440 nm (with shifts) | ||

| Solid State | N/A | Varies with crystal structure |

Singlet Oxygen Generation and Photosensitization

Photosensitization is a process where a molecule (the photosensitizer) absorbs light and transfers the energy to another molecule. A crucial application of this process is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen that is a key cytotoxic agent in photodynamic therapy (PDT) for cancer treatment. nih.govnih.gov

The mechanism involves the photosensitizer absorbing a photon, which elevates it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. If molecular oxygen (in its ground triplet state, ³O₂) is present, the photosensitizer can transfer its energy to the oxygen, converting it to the highly reactive singlet oxygen state. nih.gov

While specific studies on this compound as a photosensitizer are not extensively documented, naphthalene derivatives are recognized as excellent candidates for constructing organic electronic and photo-responsive materials due to their photostability and efficient population of excited states. nih.gov Aromatic hydrocarbons are known to act as photosensitizers, and the extended π-system of this compound makes it a plausible candidate for this application. rsc.org Its ability to absorb UV-visible light and potentially form a stable triplet state are key prerequisites for an effective singlet oxygen sensitizer. nih.gov Future research could focus on quantifying the singlet oxygen quantum yield of this compound and its derivatives to evaluate their efficacy for applications like PDT or photo-oxidation reactions in organic synthesis.

Integration in Organic Electronic Devices

The class of materials based on naphthalene and its derivatives is of significant interest for organic electronics. nbinno.comnih.gov Their inherent stability, defined π-conjugated structure, and tunable electronic properties make them suitable building blocks for various devices. rsc.orggatech.edu Naphthalene diimides (NDIs), for example, are widely explored as high-performance n-type semiconductors. gatech.edu The this compound structure, with its potential for charge transport and luminescence, is being investigated for its role in several key organic electronic devices.

Potential in Organic Photovoltaics (OPVs)

Organic photovoltaics, or organic solar cells, rely on the light-absorbing properties of organic semiconductor materials to generate electricity. The efficiency of these devices depends on factors like light absorption range, energy level alignment, and charge carrier mobility of the materials used in the active layer.

Naphthalene-based materials, particularly naphthalene diimides (NDIs), have been successfully used as non-fullerene acceptors in OPVs. nih.gov They offer advantages such as tunable energy levels and strong light absorption. NDI-based polymers have also been developed as effective cathode interlayers, improving the power conversion efficiency of solar cells. mdpi.com Furthermore, dithienonaphthalene structures have been computationally designed as acceptor materials, showing promise with low HOMO-LUMO energy gaps and strong absorption in the visible spectrum. nih.gov Given the success of these related structures, this compound and its derivatives represent a promising scaffold for designing new donor or acceptor materials for OPV applications. gatech.edu Their chemical stability and defined structure are advantageous for creating reliable and efficient solar devices. nbinno.com

Application in Organic Light-Emitting Diodes (OLEDs)

OLEDs are a major display and lighting technology where organic materials emit light in response to an electric current. The color and efficiency of an OLED are determined by the emitting material used in its emissive layer.

Naphthalene is a foundational building block for materials used in blue OLEDs, which are critical for full-color displays. mdpi.com The rigid naphthalene core provides high photoluminescence quantum yields and good thermal stability. Phenyl-substituted naphthalene and anthracene (B1667546) derivatives have been explicitly synthesized and used as fluorescent emitters in OLED devices. skku.edu For example, devices using phenylanthracene-substituted binaphthalene have demonstrated efficient blue emission. skku.edu The this compound structure is a prime candidate for an emitter or a host material in an OLED emissive layer. Its inherent fluorescence in the blue region of the spectrum makes it particularly attractive for developing next-generation displays and lighting with high color purity and efficiency. nih.govmdpi.com

Use in Organic Field-Effect Transistors (OFETs)

OFETs are the fundamental switching elements in organic electronic circuits, analogous to silicon transistors. Their performance is heavily dependent on the charge carrier mobility of the organic semiconductor used in the active channel.

Precursor in Macrocyclic Chemistry

The rigid and extended aromatic structure of this compound makes it an attractive building block in the field of macrocyclic chemistry. Its derivatives serve as precursors for the synthesis of larger, complex cyclic structures with unique host-guest properties and potential applications in materials science.

Synthesis of Phthalocyanine and Naphthalocyanine Derivatives

A significant application of this compound derivatives is in the synthesis of naphthalocyanines (Ncs), which are structural analogues of phthalocyanines (Pcs) with an extended π-electron system. These macrocycles are of particular interest for their optoelectronic properties. semanticscholar.org

Specifically, 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND), a dicyano derivative of this compound, has been utilized as a precursor for the on-surface synthesis of metallo-naphthalocyanines. semanticscholar.orgmdpi.com In the presence of co-adsorbed iron atoms on a silver (Ag(111)) surface, monolayers of PND undergo cyclotetramerization to form iron naphthalocyanine (Fe-NPc). semanticscholar.orgmdpi.com This on-surface synthesis allows for the creation of highly ordered two-dimensional networks of the macrocycle. semanticscholar.org

Interestingly, the reactivity of PND is dependent on the presence of a metal template. In the absence of iron, multilayers of PND on a silver surface tend to form open-chain polycyanine structures and silver naphthalocyanine (Ag-NPc). semanticscholar.orgmdpi.com This highlights the crucial role of the metal atom in directing the cyclization reaction to form the desired macrocyclic product. semanticscholar.org

The table below summarizes the on-surface synthesis of naphthalocyanine from a this compound derivative.

| Precursor | Surface | Metal Template | Product | Supramolecular Structure |

| 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) | Ag(111) | Iron (Fe) | Iron Naphthalocyanine (Fe-NPc) | Extended non-covalent two-dimensional network |

| 6,7-diphenyl-2,3-naphthalenedicarbonitrile (PND) | Ag(111) | None | Polycyanine chains and Silver Naphthalocyanine (Ag-NPc) | - |

Functional Materials for Sensing and Stimuli-Responsiveness

The inherent photophysical properties of the diphenylnaphthalene core, such as fluorescence, make it a suitable platform for the development of functional materials for chemical sensing. By incorporating specific recognition moieties, sensors that exhibit a change in their optical properties upon binding to an analyte can be designed.

Research has shown that diamidine derivatives of 1,8-diphenylnaphthalene (B8796441) can act as fluorescent sensors for the recognition of dicarboxylic acids. While not the 2,3-isomer, this work demonstrates the principle of using the diphenylnaphthalene scaffold for sensing applications. These sensors operate via a "turn-on" fluorescence mechanism. In their free state, the molecules are non-emissive; however, upon binding to a dicarboxylic acid, a distinct fluorescence is observed. This change is attributed to the formation of a complex that restricts the rotation of the phenyl rings, leading to an emissive state.

The selectivity of these sensors can be tuned by modifying the structure of the diamidine receptor. For example, an N-ethyl-substituted diamidine of diphenylnaphthalene has been shown to selectively detect pimelic acid in a mixed solvent system including water, showcasing the potential for creating sensors that can operate in competitive environments.

Development as a Scaffold for Novel Chemical Entities

The naphthalene scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a framework for the development of a wide range of biologically active compounds. acs.orgresearchgate.netmdpi.comrdd.edu.iq The 2,3-diphenyl substitution pattern offers a specific steric and electronic arrangement that can be exploited for the synthesis of novel chemical entities with potential therapeutic applications.

A key derivative of this compound in this context is 2,3-diphenyl-1,4-naphthoquinone. The 1,4-naphthoquinone (B94277) core is a well-established pharmacophore found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of phenyl groups at the 2 and 3 positions provides a template for further structural modifications to enhance potency and selectivity.

For instance, the 2,3-diaryl-1,4-naphthoquinone framework is a target for the synthesis of novel heterocyclic compounds with potential biological activity. The reactivity of the quinone ring allows for the construction of fused heterocyclic systems, leading to the generation of diverse molecular architectures. The synthesis of such compounds often involves the reaction of a 2,3-dihalo-1,4-naphthoquinone with various nucleophiles, followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the aryl groups.

The development of new synthetic methodologies to access 2,3-diaryl-1,4-naphthoquinones and their subsequent transformation into more complex molecules is an active area of research aimed at discovering new therapeutic agents. nih.gov The this compound scaffold, through its quinone derivative, thus serves as a valuable starting point for the exploration of new chemical space in drug discovery. acs.orgresearchgate.netmdpi.comrdd.edu.iq

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-diphenylnaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between naphthalene derivatives and phenyl groups. For example, Suzuki-Miyaura cross-coupling using palladium catalysts can attach phenyl moieties to naphthalene precursors. Key parameters include catalyst loading (e.g., 1–5 mol% Pd), solvent choice (e.g., toluene or DMF), and reaction temperature (80–120°C). Optimization of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for yields >70% . Parallel methods for analogous compounds (e.g., 1,5-diphenylnaphthalene) suggest aryl halide intermediates and Grignard reagents as viable alternatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is primary for confirming substitution patterns. For instance, ¹H NMR peaks between δ 7.2–8.5 ppm indicate aromatic protons, with splitting patterns revealing adjacent substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: 282.14). Infrared (IR) spectroscopy identifies functional groups (e.g., C-H stretching ~3050 cm⁻¹). Comparative data from structurally similar compounds (e.g., 2,3-dimethylnaphthalene) highlight the utility of gas chromatography-mass spectrometry (GC-MS) for purity assessment .

Q. What thermodynamic properties of this compound are critical for material science applications?

- Methodological Answer : Key properties include melting point (predicted ~200–250°C via differential scanning calorimetry), solubility in organic solvents (e.g., chloroform, dichloromethane), and thermal stability (assessed by thermogravimetric analysis). Data from methyl-substituted naphthalenes (e.g., ΔfH°gas ≈ 80–120 kJ/mol) provide benchmarks for computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and intermediates to compare pathways (e.g., radical vs. ionic mechanisms). For example, conflicting data on regioselectivity in cross-coupling reactions can be addressed by calculating activation energies for competing pathways. Validation via isotopic labeling (e.g., ¹³C tracking) or kinetic isotope effects (KIE) further clarifies dominant mechanisms .

Q. What strategies mitigate bias in toxicity studies of this compound derivatives?

- Methodological Answer : Follow systematic review frameworks (e.g., NIH Risk of Bias tools):

- Step 1 : Prioritize studies with randomized dosing (e.g., controlled exposure in animal models) .

- Step 2 : Assess confounding factors (e.g., solvent effects in in vitro assays) using multivariate regression.

- Step 3 : Rate confidence levels (High/Moderate/Low) based on reproducibility across independent labs .

- Step 4 : Meta-analysis to reconcile discrepancies (e.g., hepatic vs. renal toxicity endpoints) .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and NADPH cofactors; analyze metabolites via LC-MS/MS.

- In vivo : Administer isotopically labeled compound (e.g., ¹⁴C-2,3-diphenylnaphthalene) to track distribution and excretion.

- Reference erythrocyte metabolism protocols (e.g., 2,3-diphosphoglycerate studies) for enzyme interaction assays .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply Akaike Information Criterion (AIC) to compare models (e.g., threshold vs. linear-no-threshold). For conflicting datasets, Bayesian meta-analysis quantifies uncertainty and identifies outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products